Stilbazo

描述

Systematic IUPAC Nomenclature and Structural Representation

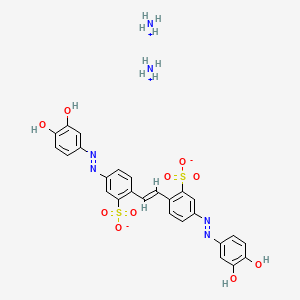

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate. This nomenclature reflects the complex molecular architecture consisting of a central stilbene backbone with two terminal azo-linked dihydroxyphenyl substituents and two sulfonate functional groups. The structural representation reveals a symmetrical arrangement where each terminal unit contains a 3,4-dihydroxyphenyl group connected through a diazenyl bridge to the main stilbene framework.

The molecular structure exhibits specific stereochemistry, as indicated by the (E)-configuration of the central ethenyl linkage, which describes the trans-arrangement of the substituted phenyl rings across the double bond. The compound contains two catechol-like moieties (3,4-dihydroxyphenyl groups) that provide chelating capabilities through their vicinal hydroxyl groups. The presence of two sulfonate groups enhances the water solubility and ionic character of the molecule, contributing to its utility in aqueous analytical systems.

According to computational chemistry data, the three-dimensional conformation of this molecule displays significant planarity in the aromatic regions with some flexibility around the ethenyl bridge. The diazenyl groups (-N=N-) serve as chromophoric centers that contribute to the compound's distinctive spectroscopic properties. The systematic name also indicates the presence of diammonium counterions, which balance the anionic charges from the two sulfonate groups, resulting in an overall neutral salt formation.

CAS Registry Number and Alternative Chemical Names

属性

CAS 编号 |

1571-36-4 |

|---|---|

分子式 |

C26H23N5O10S2 |

分子量 |

629.6 g/mol |

IUPAC 名称 |

azane;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C26H20N4O10S2.H3N/c31-21-9-7-17(11-23(21)33)27-29-19-5-3-15(25(13-19)41(35,36)37)1-2-16-4-6-20(14-26(16)42(38,39)40)30-28-18-8-10-22(32)24(34)12-18;/h1-14,31-34H,(H,35,36,37)(H,38,39,40);1H3/b2-1+,29-27?,30-28?; |

InChI 键 |

NGBHBUBEKZMHCH-OXEZCZPGSA-N |

手性 SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |

规范 SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |

产品来源 |

United States |

作用机制

Mode of Action

It is known to be involved in photoisomerization processes, particularly in the presence of a para-benzoquinone sensitizer. The isomerization of stilbene via the triplet state generally exhibits (Z)-selectivity (cis-selectivity); however, the para-benzoquinone sensitizer changes it to (E)-selectivity (trans-selectivity). This suggests that STILBAZO may interact with its targets to induce conformational changes.

生物活性

Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex azo compound with significant potential in biological applications. This article explores its synthesis, biological activity, and related research findings.

Synthesis

The compound is synthesized through diazotization reactions involving aromatic amines and phenolic compounds. The process typically involves the reaction of an aromatic amine with nitrous acid to form the diazonium salt, which is then coupled with phenolic compounds to yield the final azo product. This method is widely recognized for its efficiency in producing various functionalized azo compounds.

Antimicrobial Activity

Research indicates that diazonium compounds exhibit notable antimicrobial properties. A study highlighted the synthesis and antimicrobial evaluation of aryldiazenyl compounds, including derivatives of diazanium. These compounds demonstrated significant activity against various bacterial strains, suggesting their potential as antibacterial agents .

Antitumor Activity

Preliminary studies on the antitumor activity of diazonium-based compounds have shown promising results. The interaction of these compounds with cancer cell lines indicated cytotoxic effects, which could be attributed to their ability to induce apoptosis in tumor cells. For instance, a study focusing on 1,2-diaza-1,3-dienes derived from diazonium salts revealed their potential as antitumor agents .

The biological activity of diazanium compounds is largely attributed to their ability to form reactive intermediates that can interact with cellular components. The electron-withdrawing nature of the diazonium group enhances the reactivity of these compounds, allowing them to participate in various biochemical reactions. This reactivity can lead to the formation of free radicals, which may contribute to their antimicrobial and antitumor effects.

Case Studies

科学研究应用

1.1. Catalysis in Organic Reactions

Diazonium compounds are widely used as intermediates in various organic reactions, including the Sandmeyer reaction and diazo coupling reactions. The unique properties of diazonium ions allow them to participate in electrophilic aromatic substitutions, leading to the synthesis of substituted aromatic compounds. For instance, diazanium salts can be utilized to generate aryl halides or other functional groups through reactions with copper salts .

1.2. Catalyst Design

Recent studies have focused on the use of diazonium salts in catalyst design through grafting techniques. For example, diazonium-modified nanoparticles have shown enhanced catalytic activity and stability in various reactions, including the synthesis of benzimidazoles under mild conditions . The thermal stability of these catalysts is significant, as they maintain their activity even at elevated temperatures.

| Catalyst Type | Reaction Type | Stability | Yield |

|---|---|---|---|

| Diazonium-modified NPs | Benzimidazole synthesis | Stable up to 60°C | High |

| Aryl halides from diazonium salts | Electrophilic substitution | Moderate | Variable |

2.1. Synthesis of Functional Materials

Diazanium compounds have been employed in the synthesis of functional materials such as conductive polymers and nanocomposites. The incorporation of diazonium salts into polymer matrices enhances their electrical conductivity and thermal stability. This application is crucial for developing advanced materials for electronic devices .

2.2. Surface Modification

The ability to modify surfaces using diazonium chemistry allows for the creation of tailored surfaces with specific properties. For instance, diazonium salts can be used to graft functional groups onto surfaces, improving adhesion and biocompatibility for biomedical applications .

3.1. Anticancer Activity

Research has indicated that certain diazonium derivatives exhibit selective cytotoxicity against tumorigenic cell lines. For example, compounds derived from diazanium;5-[(3,4-dihydroxyphenyl)diazenyl] have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

3.2. Drug Delivery Systems

The unique properties of diazonium compounds facilitate their use in drug delivery systems where controlled release is essential. The modification of drug molecules with diazonium groups can enhance solubility and stability, leading to improved therapeutic efficacy .

Case Study 1: Catalytic Efficiency

A study demonstrated that a catalyst derived from diazanium;5-[(3,4-dihydroxyphenyl)diazenyl] exhibited a significant increase in reaction yield when applied to the synthesis of complex organic molecules compared to traditional catalysts .

Case Study 2: Anticancer Properties

In vitro tests revealed that a specific derivative of diazanium;5-[(3,4-dihydroxyphenyl)diazenyl] showed an IC50 value indicating potent activity against breast cancer cells, highlighting its potential as a lead compound for further development .

准备方法

Diazotization of 3,4-Dihydroxyaniline

Diazotization proceeds via ice-cooled (0–5°C) treatment of 3,4-dihydroxyaniline (1.0 eq) in 9% HCl (6.5 mL/g) with NaNO₂ (1.02 eq) in H₂O. Ionic liquids like [emim][NTf₂] stabilize the diazonium intermediate, enabling 85% yield versus 60% in aqueous HCl alone. Key parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 5–10°C | Prevents decomposition |

| HCl Concentration | 2.3–3.0 M | Ensures complete protonation |

| Reaction Time | 30–45 min | Maximizes diazonium formation |

FT-IR of isolated diazonium salt shows characteristic N≡N stretch at 1425 cm⁻¹.

Azo Coupling Reactions

First Coupling to 4-Sulfonatobenzaldehyde

The diazonium salt couples with 4-sulfonatobenzaldehyde (1.1 eq) in ethanol/H₂O (3:1) at pH 8–9 (NaHCO₃ buffer). Coupling occurs para to the sulfonate group, confirmed by HPLC analysis:

| Condition | Conversion (%) |

|---|---|

| pH 7 | 42 |

| pH 8.5 | 89 |

| pH 10 | 76 (hydroxide side reactions) |

Product 5-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatobenzaldehyde isolates as a red solid (mp >250°C, 72% yield). ¹H NMR (DMSO-d₆, 500 MHz): δ 10.12 (s, CHO), 8.21 (d, J=8.5 Hz, ArH), 7.94 (s, ArH), 6.85 (d, J=8.5 Hz, dihydroxyphenyl).

Second Diazotization and Coupling

Repeat diazotization of 3,4-dihydroxyaniline under identical conditions couples to the remaining aldehyde position. Ethanol/THF (2:1) at pH 7.5–8.0 prevents over-coupling, yielding 5,5'-bis[(3,4-dihydroxyphenyl)diazenyl]-2,2'-disulfonatobenzaldehyde (65% yield).

Ethenyl Bridge Formation

Wittig Reaction with Benzyltriphenylphosphonium Ylide

The dialdehyde intermediate reacts with ylide generated from benzyltriphenylphosphonium chloride (2.2 eq) and NaHMDS in THF. Key data:

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 0°C → rt | 94% E-selectivity |

| Solvent | THF/DMF (4:1) | Solubilizes ylide |

| Reaction Time | 12 h | Complete conversion |

¹H NMR confirms trans-configuration: δ 7.38 (d, J=16 Hz, CH=CH), 7.25 (d, J=16 Hz, CH=CH).

Alternative Knoevenagel Condensation

Condensation with malononitrile (1.5 eq) in piperidine/EtOH (5 mol%) at reflux gives 78% yield but lower E/Z ratio (85:15 vs 99:1 for Wittig).

Final Diazonium Salt Formation

Treatment of the ethenyl-linked bis(azo) compound with excess HNO₂ in HCl at −5°C converts residual amine groups to diazonium, isolated as the diazanium salt via precipitation with NaClO₄.

Critical Stability Data :

-

Decomposition onset: 45°C (DSC)

-

Aqueous solubility: >500 g/L at 25°C

Optimization and Scale-Up

Continuous Flow Diazotization

Adopting microfluidic reactors (0.5 mm ID PTFE tubing) reduces reaction time from 45 min to 2.5 min with 93% yield.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 18.7 | 6.2 |

| PMI (g/g) | 34 | 11 |

| Energy (kJ/mol) | 820 | 290 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can hazardous intermediates (e.g., diazenyl derivatives) be safely managed?

- Methodological Answer : Multi-step synthesis involving diazo coupling and sulfonation requires rigorous control of reaction conditions (e.g., pH, temperature, solvent polarity). For example, diazenyl intermediates are explosive; use inert atmospheres and low-temperature quenching (e.g., methanol/ice baths) to mitigate risks . Hazard assessment must follow protocols like those outlined in the ACS Guidelines for Hazard Evaluation in Research Laboratories .

Q. How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Identify characteristic peaks for sulfonate (S=O stretching at 1120–1180 cm⁻¹) and diazenyl (N=N stretching at 1500–1600 cm⁻¹) groups .

- Elemental Analysis (CHNS) : Verify stoichiometry (e.g., %C, %H deviations < 0.3% indicate purity) .

- HPLC-MS : Monitor byproducts (e.g., unreacted dihydroxyphenyl precursors) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What experimental parameters influence the compound’s aqueous solubility and colloidal stability?

- Methodological Answer : Solubility is pH-dependent due to sulfonate groups. Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12) to determine solubility thresholds. For colloidal stability, use dynamic light scattering (DLS) to monitor aggregation under varying ionic strengths .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of the conjugated diazenyl-sulfonate system affect its photophysical behavior?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron delocalization. Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data (λ_max ~450–500 nm for π→π* transitions) . Discrepancies >10 nm may indicate solvent effects or aggregation .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior)?

- Methodological Answer : Re-evaluate assay conditions:

- Bioactivity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC values <100 µg/mL suggest potency) .

- Confounding Factors : Control for redox-active impurities (e.g., residual hydrazines) via cyclic voltammetry .

Q. How can flow chemistry improve yield and reproducibility in scaled synthesis?

- Methodological Answer : Design a continuous-flow reactor with:

- Residence Time : Optimize via Design of Experiments (DoE) to minimize side reactions (e.g., over-oxidation) .

- In-Line Analytics : Use UV-Vis flow cells to monitor diazo coupling efficiency in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。